1-(4-Phenoxyphenyl)pentan-1-one
Overview
Description
1-(4-Phenoxyphenyl)pentan-1-one is an organic compound with the molecular formula C17H18O2 It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)pentan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: Magnesium turnings for Grignard reagent preparation
Oxidizing Agents: Pyridinium chlorochromate (PCC) or Jones reagent for oxidation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, facilitated by catalysts like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, PCC
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: AlCl3 for Friedel-Crafts acylation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Phenoxyphenyl)pentan-1-one finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathways Involved: Various signaling pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pentan-1-one: Differing by a methoxy group instead of a phenoxy group.
1-(4-Chlorophenyl)pentan-1-one: Differing by a chloro group instead of a phenoxy group.
Uniqueness: The phenoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPUFGPKVRNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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